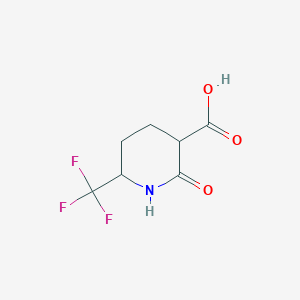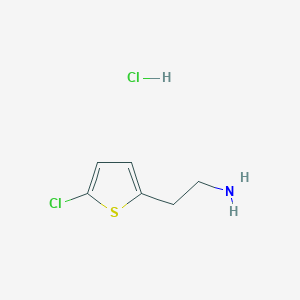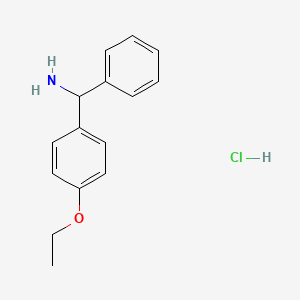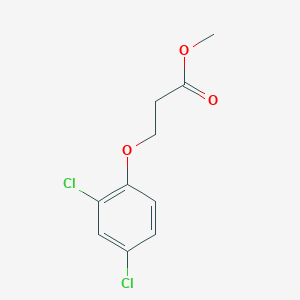
(8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride
Übersicht
Beschreibung
(8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride, also known as 8E-NHC, is a versatile synthetic reagent that has been used in a variety of organic and biochemical synthesis processes. It is a member of the NHC (1,3-diarylisoindolin-2-ylidene) family of compounds, which are known for their stability, reactivity, and strong affinity for transition metals. 8E-NHC has been used in a variety of applications, ranging from catalytic reactions to the development of new drugs and biocatalysts.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis : (Yang et al., 2011) demonstrated the use of a related compound, 8-hydroxyquinolin-N-oxide, as an efficient ligand for copper-catalyzed hydroxylation of aryl halides. This methodology allows for the direct transformation of aryl halides to phenols and alkyl aryl ethers, highlighting its potential in the synthesis of complex organic molecules.
Supramolecular Chemistry and Sensor Development : The versatility of 8-hydroxyquinoline, a compound related to (8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride, in coordination chemistry has led to its use in developing new supramolecular sensors and emitting devices. (Albrecht et al., 2008) discussed its applications in creating self-assembled aggregates for sensory applications.
Polymers with Antimicrobial Activity : (Khalil, 2011) and (Khalil, 2012) explored the synthesis of polymers based on 8-methacryloxyquinoline and 8-acryloxyquinoline, respectively. These polymers exhibited antimicrobial activity against bacteria and fungi, suggesting their potential use in biomedical applications.
Optical and Nonlinear Optical Properties : A study by (Zidan et al., 2016) investigated the nonlinear optical properties of certain 8-hydroxyquinoline derivatives. They found that these compounds have potential as materials for optical device applications.
Synthesis of Novel Complexes for Medicinal Chemistry : (Suchaud et al., 2014) reported on a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, showcasing their potential as human immunodeficiency virus type 1 integrase inhibitors. This indicates the significant role of hydroxyisoquinoline derivatives in developing new pharmaceuticals.
Application in Alzheimer's Disease Research : A study on mixed ligand Cu2+ complexes of 8-hydroxyquinolines, like (Kenche et al., 2013), highlighted their application in Alzheimer's disease research. These complexes showed potential in disaggregating amyloid plaques and inhibiting redox chemistry related to the disease.
Eigenschaften
IUPAC Name |
(8E)-N-hydroxyisoquinoline-8-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-2-7-4-5-12-6-9(7)8/h1-6,14H/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTQVISITXOQDQ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=NC=C2)C(=C1)/C(=N\O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)
![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)
![Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate](/img/structure/B1416874.png)
![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine](/img/structure/B1416877.png)
![2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid](/img/structure/B1416880.png)
amine](/img/structure/B1416882.png)


amine](/img/structure/B1416889.png)